N,N-二甲基-4-(4-苯氧基苯基)-1H-吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

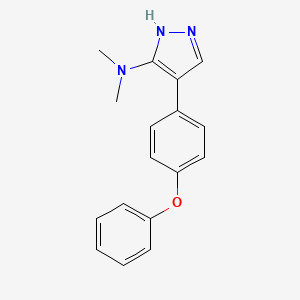

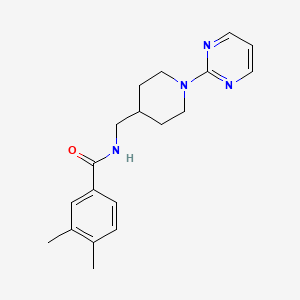

The compound of interest, N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine, is a derivative of the pyrazole class. Pyrazoles are a group of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their various biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment due to their apoptosis-inducing properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of amines with other organic compounds. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines was achieved by reacting 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines, which could be related to the synthesis pathway of the compound . Additionally, the synthesis of ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate from ethyl (4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)acetate demonstrates the versatility of pyrazole chemistry and the potential for creating a wide range of substituted derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 3,4-dimethyl-1H-yl-pyrazole was analyzed using infrared, nuclear magnetic resonance, and gas chromatography-mass spectrometry . These techniques could similarly be applied to determine the structure of N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine. Additionally, the X-ray structure characterization of antipyrine derivatives provides insights into the crystal packing and intermolecular interactions, which are crucial for understanding the solid-state properties of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to a wide array of products. The reaction of amines with pyrazole compounds can result in the formation of pyrazolo[3,4-d]pyrimidines or N,N-dimethylformamidine derivatives, depending on the reaction conditions . Furthermore, the transformations of pyrazole derivatives, such as the reaction of ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate with different amines and heterocyclic compounds, highlight the reactivity and potential for generating diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents, such as the N,N-dimethylamino group, can significantly affect properties like the energy band gap, as demonstrated in the study of substituted phenyl-5-phenyl-1H-pyrazoles . The tautomeric behavior and spectral characteristics of these compounds are also affected by the functional groups attached to the pyrazole ring. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and are supported by experimental data .

科学研究应用

合成和表征

- N,N-二甲基-4-(4-苯氧基苯基)-1H-吡唑-3-胺已在合成新的席夫碱配体中得到探索,并使用各种光谱技术和晶体学分析对其进行了表征。这些化合物表现出有趣的互变异构平衡和晶体结构 (Hayvalı, Unver, & Svoboda, 2010)。

聚合物的功能性改性

- 该化合物通过与胺的缩合反应参与改性辐射诱导的聚乙烯醇/丙烯酸水凝胶,从而导致聚合物具有增强的热稳定性和由于其显着的抗菌和抗真菌活性而具有医学应用潜力 (Aly & El-Mohdy, 2015)。

生成不对称配体和配合物

- 它用于生成不对称亚胺配体和混合金属多核配合物,为配位化学领域做出贡献 (Olguín & Brooker, 2011)。

杂环合成

- 该化合物在合成新的吡唑、吡啶和嘧啶衍生物中发挥作用,在开发新药和材料中具有应用 (Fadda, Etman, El-Seidy, & Elattar, 2012)。

缓蚀

- 研究表明其作为缓蚀剂的有效性,在材料科学和工程学中显示出潜力 (Chetouani, Hammouti, Benhadda, & Daoudi, 2005)。

新型催化反应

- 该化合物参与新型催化反应,例如高度功能化的吡唑并[3,4-b]吡啶的合成,表明其在创新合成方法中的作用 (Gunasekaran, Prasanna, & Perumal, 2014)。

抗真菌活性

- 其衍生物已被研究其抗真菌活性,展示了其在开发新型抗真菌剂中的潜力 (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017)。

薄膜中的光学性质

- 对其衍生物在薄膜中的光学性质的研究对材料科学和光子学领域有影响 (El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-kader, 2017)。

药物开发

- 其结构类似物被检查其作为钠通道阻滞剂和局部麻醉剂的潜力,为新药开发做出贡献 (Yang 等人,2004); (Bruno 等人,1994)。

理论研究

- 对其衍生物的理论研究提供了对其化学反应性和作为缓蚀剂的潜力的见解 (Wang 等人,2006)。

属性

IUPAC Name |

N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-20(2)17-16(12-18-19-17)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEUVTBXLXQNCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NN1)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(4-phenoxyphenyl)-1H-pyrazol-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3001592.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001607.png)

![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3001612.png)

![(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3001614.png)